molecular formula C14H14O5 B12438120 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B12438120
M. Wt: 262.26 g/mol
InChI Key: VTMFLNIXPOVRCE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methoxy groups at the 4, 5, and 7 positions on the naphthalene ring, as well as a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method includes the use of methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate to introduce the methoxy groups. The carboxylation step can be achieved through the use of carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-purity 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-naphthalenecarboxylic acid, 4,5,7-tricarboxylic acid.

    Reduction: Formation of 2-naphthalenemethanol, 4,5,7-trimethoxy-.

    Substitution: Formation of 2-naphthalenecarboxylic acid, 4,5,7-trimethoxy- derivatives with various substituents.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-
  • 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-
  • 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-

Uniqueness

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- is unique due to the specific positions of the methoxy groups, which can influence its chemical reactivity and biological activity. The arrangement of these groups can affect the compound’s ability to interact with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4,5,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(15)16)6-11(18-2)13(8)12(7-10)19-3/h4-7H,1-3H3,(H,15,16)

InChI Key

VTMFLNIXPOVRCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)O

Origin of Product

United States

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